REACTION_CXSMILES
|
C[C:2]([C:5]1[CH:6]=[C:7]([CH2:16][N:17]2[CH2:22][CH2:21][NH:20][CH2:19][CH2:18]2)[CH:8]=[C:9]([C:12](C)(C)C)[C:10]=1[OH:11])(C)C.OC1C(C)=CC(C=O)=CC=1C.CC(C1C=C(C=C(C(C)(C)C)C=1O)C=O)(C)C>>[OH:11][C:10]1[C:5]([CH3:2])=[CH:6][C:7]([CH2:16][N:17]2[CH2:18][CH2:19][NH:20][CH2:21][CH2:22]2)=[CH:8][C:9]=1[CH3:12]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)CN1CCNCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=C(C=C(C=O)C=C1C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)(C)C=1C=C(C=O)C=C(C1O)C(C)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This was prepared
|
Name
|
|
Type
|
|
Smiles
|
OC1=C(C=C(C=C1C)CN1CCNCC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |